4-Hydroxy-1,3-benzenedisulfonic Acid Disodium
Description
4-Hydroxy-1,3-benzenedisulfonic Acid Disodium is the disodium salt of 4-hydroxy-1,3-benzenedisulfonic acid, a sulfonated aromatic compound with hydroxyl and sulfonic acid groups. Key properties include:
- Molecular formula: C₆H₄O₇S₂Na₂ (derived from neutralization of the parent acid, C₆H₆O₇S₂) .
- CAS Number: 96-77-5 (parent acid) .
- Synonyms: Phenol-2,4-disulfonic acid, 1-Hydroxy-2,4-disulfobenzene .
While detailed physicochemical data for the disodium salt are scarce in the provided evidence, its parent acid has a molecular weight of 254.24 g/mol . The disodium salt is expected to exhibit high water solubility due to its ionic sulfonate groups, similar to structurally related compounds like Tiron (see Section 2.1). Applications are inferred from analogs but require further study.
Properties
Molecular Formula |
C6H4Na2O7S2 |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
disodium;4-hydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O7S2.2Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;;/h1-3,7H,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI Key |
NGUUTWLPISUTEZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Procedure and Conditions
- Starting Material : Phenol, pyrogallol (1,2,3-trihydroxybenzene), or protocatechuic acid (3,4-dihydroxybenzoic acid) are common substrates.
- Sulfonation : The phenolic compound is reacted with concentrated sulfuric acid (98%) at temperatures ranging from room temperature (RT) to 120°C under a nitrogen atmosphere to prevent oxidation. For example:
- Isolation : The sulfonated product precipitates as the free acid upon dilution with acetonitrile or water. Filtration and washing with pentane or excess acetonitrile yield the intermediate.
- Neutralization : The free acid is dissolved in water and neutralized with NaOH to pH 7–10, forming the disodium salt.
Key Data
| Starting Material | H₂SO₄ (Equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrogallol | 5.0 | RT | 24 | 37 |
| Protocatechuic Acid | 6.1 | 120 | 8 | 80 |
Advantages : Avoids fuming sulfuric acid (oleum), simplifying waste management.
Limitations : Lower yields with highly substituted phenols due to steric hindrance.
Sulfonation of Biomass-Derived Substrates
Recent patents emphasize sustainable routes using renewable feedstocks, such as lignin-derived protocatechuic acid (PCA). This method aligns with green chemistry principles by utilizing bio-based precursors.
Process Details
- Substrate Preparation : PCA is synthesized via microbial fermentation of glucose from cellulose or starch.
- Reaction : PCA reacts with H₂SO₄ at 120°C for 8 hours, achieving 80% yield of 3,4-dihydroxy-5-sulfobenzoic acid.
- Workup : The product is precipitated with acetonitrile, filtered, and neutralized with NaOH to form the disodium salt.
Characterization :
- ¹H NMR (DMSO-d₆): δ 7.2 (m, 1H), 7.5 (m, 1H).
- Elemental Analysis : Found C 35.59%, H 2.62% (theoretical C 35.90%, H 2.58%).
Significance : Reduces reliance on petrochemicals and enhances scalability for industrial applications.
Industrial-Scale Optimization
Commercial production prioritizes cost efficiency and safety through continuous flow reactors and solvent-free conditions.
Key Innovations
- Continuous Flow Systems : Maintain precise temperature control (100–150°C) and reduce reaction times to 15–90 minutes.
- Solvent-Free Sulfonation : Eliminates organic solvents, minimizing hazardous waste. For example, 3-N-pentadecylphenol reacts directly with H₂SO₄ at 120–140°C for 45–55 minutes, achieving 95% yield.
- Recycling H₂SO₄ : Spent acid is reconcentrated and reused, lowering raw material costs.
Industrial Data
| Parameter | Value |
|---|---|
| Temperature | 120–140°C |
| Reaction Time | 45–55 minutes |
| Molar Ratio (Phenol:H₂SO₄) | 1:1.5–1.7 |
| Yield | 95% |
Advantages : High throughput and reduced energy consumption.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Sustainability | Scalability |
|---|---|---|---|---|
| Direct Sulfonation | 37–80 | RT–120 | Moderate | High |
| Biomass-Derived | 80 | 120 | High | Moderate |
| Industrial | 95 | 120–140 | Moderate | Very High |
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,3-benzenedisulfonic Acid Disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Sulfonation reactions typically use sulfuric acid or oleum.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various sulfonated aromatic compounds.
Scientific Research Applications
Analytical Chemistry
Role as a Chelating Agent:
Tiron is widely recognized for its ability to chelate metal ions, making it useful in analytical procedures involving the detection and quantification of metals. Its effectiveness in forming stable complexes with various metal ions, including iron, copper, and lead, allows for sensitive detection methods.
Applications:
- Spectrophotometry: Tiron is employed in spectrophotometric methods to determine trace metal concentrations in environmental samples. The formation of colored complexes with metals can be quantitatively analyzed.
- Chromatography: It serves as a mobile phase additive in liquid chromatography to enhance the separation of metal-containing compounds.
Case Study:
In a study assessing the efficacy of Tiron in detecting lead ions in water samples, researchers found that Tiron facilitated a significant increase in sensitivity when combined with spectrophotometric techniques, allowing for detection limits as low as 0.1 µg/L .
Biochemistry
Antioxidant Properties:
Tiron exhibits potent antioxidant properties, which have been studied extensively in cellular models. It protects cells from oxidative stress by scavenging reactive oxygen species (ROS).
Applications:
- Cell Culture Studies: Tiron is used to investigate the role of oxidative stress in cell differentiation and apoptosis. For instance, it has been shown to induce differentiation in human promyelocytic leukemia cells (HL-60) while also promoting apoptotic cell death at higher concentrations .
- Metal Overload Treatment: Due to its chelating properties, Tiron is investigated for its potential use in treating conditions related to metal overload, such as hemochromatosis.
Case Study:
A study demonstrated that Tiron significantly reduced ROS levels in HL-60 cells, leading to increased expression of differentiation markers like CD11b and CD14. At concentrations below 0.5 mM, it promoted differentiation without inducing toxicity .
Environmental Science
Use in Water Treatment:
Tiron's ability to bind heavy metals makes it an important compound in environmental remediation efforts. It can be used to treat contaminated water by removing toxic metals through precipitation or complexation.
Applications:
- Remediation Technologies: Tiron has been incorporated into various water treatment technologies aimed at reducing heavy metal concentrations in industrial wastewater.
- Soil Remediation: Its application extends to soil remediation where it aids in the extraction of heavy metals from contaminated sites.
Case Study:
Research conducted on the use of Tiron for treating industrial effluents showed a reduction of lead and cadmium levels by over 90% when applied at optimal concentrations .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Analytical Chemistry | Metal ion detection via spectrophotometry | Detection limits as low as 0.1 µg/L for lead ions |
| Biochemistry | Induction of cell differentiation | Promotes differentiation and apoptosis in HL-60 cells |
| Environmental Science | Heavy metal removal from water | Over 90% reduction of lead and cadmium levels |
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges superoxide anions, thereby reducing oxidative stress in biological systems. The molecular targets include reactive oxygen species (ROS), and the pathways involved are those related to oxidative stress and antioxidant defense mechanisms .
Comparison with Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic Acid Disodium Salt Monohydrate (Tiron)
Structure : Features hydroxyl groups at positions 4 and 5, enhancing chelation and antioxidant activity.
Molecular formula : C₆H₆Na₂O₉S₂·H₂O (MW: 332.22 g/mol) .
Key Properties :
4-Formyl-1,3-Benzenedisulfonic Acid Disodium Salt (DSDSBA)
Structure : Contains a formyl group at position 4 instead of a hydroxyl group.
Molecular formula : C₇H₄Na₂O₇S₂ (MW: 318.22 g/mol) .
1H-Benzimidazole-2-sulfonic Acid
Structure : Benzimidazole ring with a sulfonic acid group.
Key Properties :
- Inhibitory constant (Ki) against bacterial glutathione reductase (GR): 9 ± 2 µM .
- High ligand efficiency and cross-species activity .
Applications : Enzyme inhibition (e.g., GR in Bacillus subtilis and Francisella tularensis) .
Comparison : The heterocyclic structure of benzimidazole-sulfonic acid confers target specificity in enzyme inhibition, unlike the broader reactivity of aromatic disulfonates.
Sulfonated Aromatic Polymers
Examples : Sulfonated poly(arylene ether ketone) (SPAKE), sulfonated polyhedral oligosilsesquioxane (sPOSS) .
Applications : Proton exchange membranes in fuel cells, leveraging high sulfonation degrees for proton conductivity .
Comparison: Polymeric sulfonates offer tunable conductivity and mechanical stability, whereas small-molecule disulfonates like 4-hydroxy-1,3-benzenedisulfonic acid disodium may serve as monomers or additives.
Data Tables
Table 1. Structural and Functional Comparison
*Estimated from parent acid (MW 254.24) + 2 Na⁺.
Biological Activity
4-Hydroxy-1,3-benzenedisulfonic acid disodium, commonly referred to as Tiron, is a sulfonic acid derivative known for its diverse biological activities. This compound has garnered attention due to its antioxidant properties and its role in cellular processes such as differentiation and apoptosis. This article aims to present a comprehensive overview of the biological activity of Tiron, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Tiron is characterized by the following chemical structure:
- Chemical Formula : C₆H₆O₇S₂
- Molecular Weight : 306.15 g/mol
- CAS Number : 96-77-5
The compound features two sulfonic acid groups and a hydroxyl group, contributing to its solubility and reactivity in biological systems.
Antioxidant Activity
Tiron acts as a potent antioxidant, effectively scavenging reactive oxygen species (ROS). Research indicates that it can rescue cells from ROS-induced damage, thereby protecting against oxidative stress-related cell death. In particular, Tiron has been shown to alleviate metal overload by chelating excess metals, which can be toxic at high concentrations .
Induction of Cell Differentiation
At lower concentrations (≤0.5 mM), Tiron promotes differentiation in human promyelotic HL-60 leukemia cells. This process involves the upregulation of differentiation markers such as CD11b and CD14, alongside increased expression of hypoxia-inducible factor 1-alpha (HIF-1α) and its downstream target CCAAT/enhancer-binding protein alpha (C/EBPα) . The following table summarizes key findings related to Tiron's effects on cell differentiation:
| Concentration (mM) | Effect on HL-60 Cells | Mechanism of Action |
|---|---|---|
| <0.5 | Induces differentiation | Upregulates CD11b, CD14; activates HIF-1α |
| >0.5 | Induces apoptosis | DNA damage; activates caspases |
Apoptosis Induction
Conversely, at higher concentrations (>0.5 mM), Tiron induces significant DNA damage leading to apoptotic cell death. This is evidenced by increased DNA fragmentation and activation of apoptotic pathways involving caspases. The imbalance between anti-apoptotic (Bcl-2) and pro-apoptotic proteins (Bax) further underscores Tiron's dual role in cellular fate .
Study on Metal Toxicity
A notable study investigated the protective effects of Tiron against aluminum toxicity in pregnant rats. The administration of Tiron during aluminum exposure resulted in significant decreases in aluminum accumulation in maternal tissues, suggesting its potential as a protective agent against metal-induced toxicity .
Clinical Applications
Tiron's antioxidant properties have been explored in various therapeutic contexts, including neuroprotection and cancer treatment. Its ability to modulate oxidative stress has implications for mitigating neurodegenerative diseases and enhancing the efficacy of chemotherapeutic agents by reducing side effects associated with oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
